molecular formula C11H17NO4S B12011156 (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline

(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline

Cat. No.: B12011156
M. Wt: 259.32 g/mol
InChI Key: ZNQRGUYIKSRYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline is a synthetic organic compound that belongs to the class of proline derivatives. Proline is an amino acid that plays a crucial role in protein synthesis and structure. The compound’s unique structure, featuring an acetylthio group and a methyl group, makes it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline typically involves the following steps:

    Starting Materials: The synthesis begins with L-proline and other reagents such as acetic anhydride and methyl iodide.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure the desired product formation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline can undergo various chemical reactions, including:

    Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted proline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study the role of proline derivatives in protein folding and stability. It may also serve as a model compound for investigating enzyme-substrate interactions.

Medicine

In medicine, this compound may have potential applications as a therapeutic agent. Its ability to interact with biological molecules could lead to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline involves its interaction with specific molecular targets. The acetylthio group and proline backbone allow it to bind to enzymes and receptors, modulating their activity. The pathways involved may include protein synthesis, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-alanine
  • (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-valine

Uniqueness

Compared to similar compounds, (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline has a unique combination of functional groups that confer distinct chemical and biological properties. Its proline backbone distinguishes it from other amino acid derivatives, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-acetylsulfanyl-2-methylpropanoyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S/c1-7(6-17-8(2)13)10(14)12-5-3-4-9(12)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQRGUYIKSRYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C)C(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10867101
Record name 1-[3-(Acetylsulfanyl)-2-methylpropanoyl]proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10867101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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